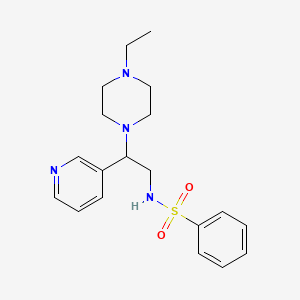

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Description

N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a pyridin-3-yl moiety and a 4-ethylpiperazine group.

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-2-22-11-13-23(14-12-22)19(17-7-6-10-20-15-17)16-21-26(24,25)18-8-4-3-5-9-18/h3-10,15,19,21H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUAJACIFLLRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with an appropriate alkylating agent to introduce the ethyl group.

Coupling with Pyridine Derivative: The ethylpiperazine derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Pathways: The compound can modulate biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Structure-Activity Relationship (SAR) Insights

- Piperazine Modifications : Replacing the 4-ethyl group with 4-methyl (CAS 946316-97-8) or 4-(2-methoxyphenyl) (MMV665914) alters steric and electronic properties, impacting receptor binding and metabolic stability .

- Sulfonamide Substitutions : Chloro (MMV665914) or methoxy (CAS 863558-55-8) groups on the benzene ring modulate electron-withdrawing/donating effects, influencing solubility and target affinity .

- Pyridine Variations : The pyridin-3-yl group is conserved in most analogs, suggesting its critical role in maintaining π-π stacking or hydrogen-bonding interactions .

Q & A

Q. What are the critical steps for synthesizing N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, starting with the formation of the piperazine ring and subsequent functionalization. Key steps include:

- Amide coupling : Introduce the pyridine and sulfonamide groups via nucleophilic substitution or coupling reagents like EDCI/HOBt.

- Piperazine alkylation : Use 4-ethylpiperazine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF).

- Optimization parameters : Temperature (60–80°C for alkylation), solvent polarity (DMF or acetonitrile), and pH control (neutral to slightly basic) to minimize side reactions.

Chromatography (HPLC or flash column) is essential for purification due to polar byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for distinguishing piperazine and pyridine signals.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₁H₂₈N₄O₂S: 424.19 g/mol).

- HPLC with UV detection : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary pharmacological assays are suitable for evaluating its biological activity?

Answer:

- Receptor binding assays : Screen for affinity at neurotransmitter receptors (e.g., AMPA or dopamine receptors) using radioligand displacement studies, given structural similarity to patented AMPA modulators .

- Enzyme inhibition assays : Test sulfonamide-mediated inhibition of carbonic anhydrase or metalloproteinases via fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Analog synthesis : Modify the ethylpiperazine group (e.g., replace with cyclopropyl or benzyl groups) or vary the pyridine substituents (e.g., 4- vs. 3-position).

- Biological testing : Compare IC₅₀ values across analogs in receptor binding and cytotoxicity assays. For example, a 2-chlorophenyl analog showed enhanced selectivity in similar sulfonamides .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at target receptors and guide rational design .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies due to poor absorption or rapid clearance.

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .

- Dose-response recalibration : Adjust dosing regimens in animal models based on in vitro IC₅₀ values and tissue distribution studies .

Q. How can computational methods enhance understanding of its interaction with enzymes or receptors?

Answer:

- Quantum mechanics/molecular mechanics (QM/MM) : Model the sulfonamide group’s electronic interactions with catalytic zinc ions in enzymes like carbonic anhydrase.

- Free-energy perturbation (FEP) : Predict binding affinity changes for piperazine-modified analogs at serotonin receptors.

- Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) to prioritize synthesis targets .

Q. What experimental approaches validate hypothesized metabolic pathways?

Answer:

- Stable isotope labeling : Synthesize deuterated analogs to track metabolic sites via mass spectrometry.

- CYP450 inhibition assays : Identify cytochrome P450 isoforms involved in metabolism using recombinant enzymes (e.g., CYP3A4, CYP2D6).

- Bile cannulation studies : In rodent models, quantify biliary excretion of parent compound and metabolites .

Methodological Considerations

- Data reproducibility : Standardize reaction protocols (e.g., solvent purity, catalyst batches) to minimize variability in synthetic yields .

- Contradictory SAR trends : Cross-validate computational predictions with orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.